Cas no 108868-86-6 (2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid structure
108868-86-6 structure
Product name:2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid
CAS No:108868-86-6
MF:C12H17N3O4
Molecular Weight:267.281082868576
MDL:MFCD19066194
CID:5230389
PubChem ID:22239966

2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid
    • 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoicacid
    • 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
    • 4-Pyrimidinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)
    • 2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid
    • MDL: MFCD19066194
    • インチ: 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)
    • InChIKey: PEDGWWWLDZOMMV-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC1C=CN=CN=1)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 327
  • トポロジー分子極性表面積: 101
  • XLogP3: 0.8

2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1106732-5g
2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95%
5g
$3500 2024-07-23
Enamine
EN300-1071133-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95%
0.1g
$867.0 2023-10-28
Enamine
EN300-1071133-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95%
0.25g
$906.0 2023-10-28
Enamine
EN300-1071133-5g
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95%
5g
$2858.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580906-1g
2-((Tert-butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 98%
1g
¥18169.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD292741-1g
2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95+%
1g
¥8575.0 2023-04-06
Enamine
EN300-1071133-1g
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95%
1g
$986.0 2023-10-28
Enamine
EN300-1071133-1.0g
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
108868-86-6
1g
$943.0 2023-06-10
Enamine
EN300-1071133-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95%
0.5g
$946.0 2023-10-28
Enamine
EN300-1071133-10g
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
108868-86-6 95%
10g
$4236.0 2023-10-28

2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 関連文献

2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid (CAS No. 108868-86-6) and Its Applications in Modern Chemical Biology

2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid, identified by the CAS number 108868-86-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a combination of protective and bioactive functional groups, serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of a tert-butoxy carbonyl (Boc) group and a pyrimidine moiety makes it a valuable building block for constructing pharmacophores that target various biological pathways.

The Boc protection group is widely employed in peptide synthesis and drug development due to its stability under basic conditions and its ability to prevent unwanted side reactions. In contrast, the pyrimidine ring is a common scaffold in medicinal chemistry, known for its role in modulating enzyme activity and interacting with biological targets such as kinases and nucleic acid binding proteins. The integration of these features into 2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid enhances its utility as a precursor for designing molecules with enhanced specificity and efficacy.

Recent advancements in synthetic methodologies have further expanded the applications of this compound. For instance, researchers have leveraged its structural properties to develop novel inhibitors of protein-protein interactions, which are increasingly recognized as key targets in treating chronic diseases such as cancer and inflammatory disorders. The pyrimidine moiety specifically has been shown to interact with ATP-binding pockets in kinases, making it an attractive component for creating small-molecule inhibitors that disrupt aberrant signaling pathways.

Moreover, the Boc-amino group provides a convenient handle for further functionalization, allowing chemists to introduce additional modifications while maintaining the integrity of the core structure. This flexibility has enabled the synthesis of a diverse array of derivatives, each tailored for specific biological assays or drug-like properties. For example, modifications at the 3-position propyl side chain have been explored to optimize solubility, metabolic stability, and binding affinity.

In the realm of drug discovery, 2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid has been utilized in the development of next-generation biologics and small-molecule drugs. Its incorporation into peptidomimetics has demonstrated promise in overcoming limitations associated with traditional peptides, such as poor bioavailability and susceptibility to enzymatic degradation. By leveraging computational modeling and structure-based drug design, researchers have been able to fine-tune the properties of these derivatives to achieve higher therapeutic indices.

The compound's relevance extends beyond academia into industrial applications, where it serves as a critical intermediate in large-scale manufacturing processes. Pharmaceutical companies have adopted its use in multi-step synthetic routes due to its robustness and compatibility with various reaction conditions. This has facilitated the production of high-purity active pharmaceutical ingredients (APIs) that meet stringent regulatory requirements.

From a mechanistic standpoint, the interplay between the Boc group and the pyrimidine ring offers unique opportunities for studying molecular recognition processes. Techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry have been employed to elucidate how these structural elements influence binding interactions with biological targets. Such insights are invaluable for guiding medicinal chemists in optimizing lead compounds during drug development pipelines.

Looking ahead, the continued exploration of 2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid holds promise for uncovering new therapeutic strategies. Emerging fields such as precision medicine and targeted therapy rely heavily on innovative molecular tools like this compound to address unmet medical needs. As synthetic chemistry progresses alongside advances in biotechnology, expect to see further refinements in its applications, paving the way for breakthroughs in treating complex diseases.

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